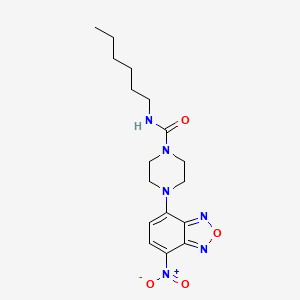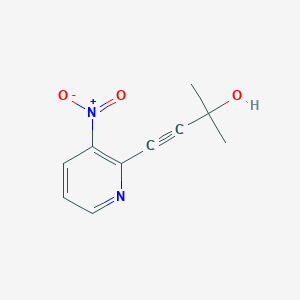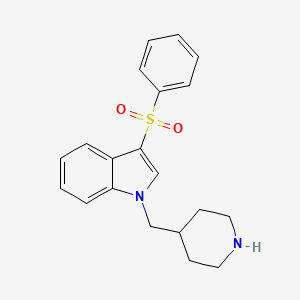
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzoxadiazole moiety, which is a heterocyclic aromatic chemical compound containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The nitro group is introduced through nitration reactions, and the piperazine ring is incorporated via nucleophilic substitution reactions. The hexyl chain is added through alkylation reactions. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and chemical reactions.
Biology: Employed in cellular imaging and tracking studies, as it can label specific biomolecules and visualize their distribution within cells.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as sensors and optoelectronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzoxadiazole ring play crucial roles in these interactions, often involving electron transfer or hydrogen bonding. The compound can induce conformational changes in the target molecules, leading to altered biological activity or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Known for its anticancer properties and ability to inhibit glutathione S-transferases.
N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}sphingosine: Used as a fluorescent probe in biological studies.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Utilized as a fluorescent tracer for glucose uptake studies.
Uniqueness
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide stands out due to its unique combination of the hexyl chain, piperazine ring, and carboxamide group, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
653572-02-2 |
|---|---|
Molekularformel |
C17H24N6O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-hexyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-2-3-4-5-8-18-17(24)22-11-9-21(10-12-22)13-6-7-14(23(25)26)16-15(13)19-27-20-16/h6-7H,2-5,8-12H2,1H3,(H,18,24) |
InChI-Schlüssel |
PQIWTXFABNFTPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)






![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)

![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)



